5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Attachment of the Phenyl Groups: The phenyl groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in various ways.
Biology
In biology, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their function. The triazole ring can form hydrogen bonds and π-π interactions, which can be crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
5-amino-1,2,3-triazole: A simpler derivative with an amino group.
N-(5-chloro-2-methoxyphenyl)-1,2,3-triazole: A derivative with a chloro and methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O3/c1-11-5-4-6-12(2)17(11)24-16(28)10-27-19(22)18(25-26-27)20(29)23-14-9-13(21)7-8-15(14)30-3/h4-9H,10,22H2,1-3H3,(H,23,29)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCSPLSSDPUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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